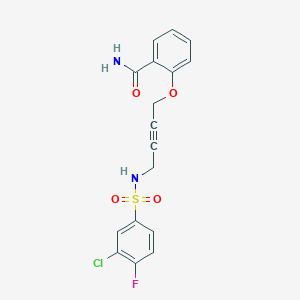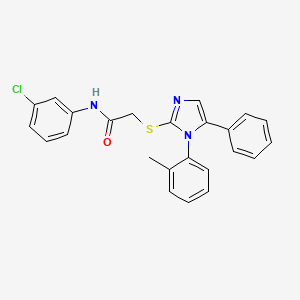
N-(3-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has been shown to have potential therapeutic applications in the treatment of cancer, particularly in combination with other immunotherapeutic agents.
Mecanismo De Acción
N-(3-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide works by blocking the adenosine A2A receptor, which is known to play a role in regulating immune responses. By inhibiting this receptor, N-(3-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is able to enhance the activity of immune cells, particularly T cells, and promote an anti-tumor immune response.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide can increase the production of cytokines, such as interferon-gamma, and enhance the activity of T cells in the tumor microenvironment. It has also been shown to reduce the number of regulatory T cells, which can suppress the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide in lab experiments is its ability to enhance the efficacy of other immunotherapeutic agents, which can lead to more effective treatments for cancer. However, one limitation is the potential for off-target effects, which can affect the interpretation of experimental results.
Direcciones Futuras
The potential therapeutic applications of N-(3-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide in the treatment of cancer are still being explored. Future research could focus on optimizing the dosing and scheduling of N-(3-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide in combination with other immunotherapeutic agents, as well as identifying biomarkers that can predict response to treatment. Additionally, the use of N-(3-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide in other disease settings, such as autoimmune disorders, could also be investigated.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide involves a series of chemical reactions starting from commercially available starting materials. The process involves the use of various reagents and solvents, as well as purification steps to obtain the final product in high purity.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide has been the subject of extensive scientific research, particularly in the field of oncology. Studies have shown that it has the potential to enhance the efficacy of other immunotherapeutic agents, such as anti-PD-1 antibodies, in the treatment of various types of cancer.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(2-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3OS/c1-17-8-5-6-13-21(17)28-22(18-9-3-2-4-10-18)15-26-24(28)30-16-23(29)27-20-12-7-11-19(25)14-20/h2-15H,16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOXMADWUBVAKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3020650.png)
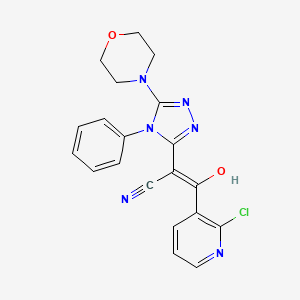
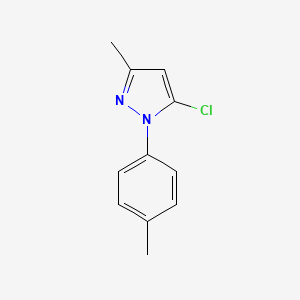
![3-((5-(sec-butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3020658.png)
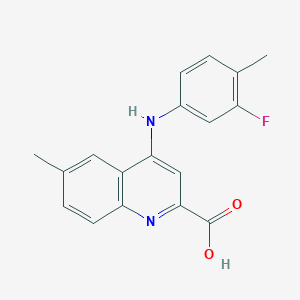
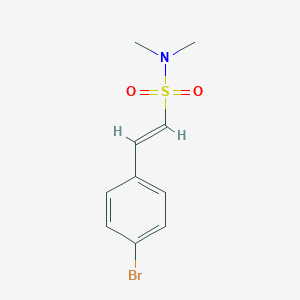
![[4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B3020661.png)
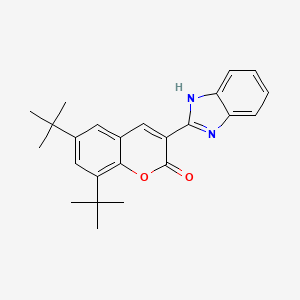
![2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B3020663.png)
![2-[(4-Chlorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3020664.png)
![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B3020665.png)
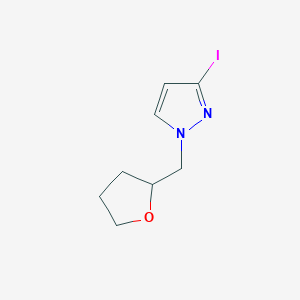
![6-(2-Methoxyethyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3020669.png)
